molecular formula C14H23N5O3 B11046718 2-cyclohexyl-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione

2-cyclohexyl-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione

Cat. No.: B11046718
M. Wt: 309.36 g/mol
InChI Key: ZGAQCFFLGNFHMQ-UHFFFAOYSA-N
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Description

2-cyclohexyl-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione is a complex organic compound with a unique structure that includes a cyclohexyl group, a hydroxyethyl group, and a pentaazacyclopentaindene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione typically involves multiple steps. One common approach is the intramolecular oxidative coupling of precursor compounds in the presence of specific reagents. For example, the use of phenyliodine (III) bis(trifluoroacetate) (PIFA), DDQ, and TMSCl has been reported to yield moderate to excellent results .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, such as optimizing reaction conditions and scaling up from laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PIFA and DDQ, as well as reducing agents and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative coupling can lead to the formation of complex indole derivatives .

Scientific Research Applications

2-cyclohexyl-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its potential medicinal properties, such as antimicrobial or antitumor activities, is ongoing.

    Industry: Although not widely used industrially, its derivatives may have applications in materials science and other fields.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione involves interactions with specific molecular targets. These interactions can affect various pathways within biological systems, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and cycloalkane-based molecules. Examples include:

Uniqueness

What sets 2-cyclohexyl-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

Molecular Formula

C14H23N5O3

Molecular Weight

309.36 g/mol

IUPAC Name

3-cyclohexyl-9-(2-hydroxyethyl)-1,3,5,7,9-pentazatricyclo[5.3.1.04,11]undecane-2,6-dione

InChI

InChI=1S/C14H23N5O3/c20-7-6-16-8-17-12-11(15-13(17)21)19(14(22)18(12)9-16)10-4-2-1-3-5-10/h10-12,20H,1-9H2,(H,15,21)

InChI Key

ZGAQCFFLGNFHMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3C4N(CN(CN4C2=O)CCO)C(=O)N3

Origin of Product

United States

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